2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride
Description
2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride is a compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a propanoic acid backbone
Properties
IUPAC Name |
2-amino-3-(triazol-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)3-9-2-1-7-8-9;;/h1-2,4H,3,6H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVSUYCDYAUMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Attachment to Propanoic Acid: The triazole ring is then attached to a propanoic acid backbone through a substitution reaction. This step may involve the use of protecting groups to ensure selective reactions at desired positions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Key Reactions
- Oxidation : Can be performed using agents like potassium permanganate.
- Reduction : Commonly carried out with sodium borohydride or lithium aluminum hydride.
- Substitution : Involves electrophiles or nucleophiles depending on the desired product.
2-Amino-3-(triazol-1-yl)propanoic acid; dihydrochloride has been investigated for various biological activities:
- Antimicrobial Properties : Studies have shown it possesses significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Antiviral Effects : Research indicates potential effectiveness against viral infections, possibly through modulation of viral replication mechanisms .
- Anticancer Potential : The compound has demonstrated efficacy in inhibiting cancer cell proliferation in several studies. For instance, derivatives of triazole have been linked to antiangiogenic properties, showing promise in cancer therapy .
Neurological Applications
The compound acts as an agonist at N-Methyl-D-aspartate receptors, which are crucial for synaptic plasticity and memory function. This suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .
Medicinal Chemistry
In medicinal chemistry, 2-Amino-3-(triazol-1-yl)propanoic acid; dihydrochloride is explored as a scaffold for designing novel drugs:
- Drug Development : Its ability to interact with specific molecular targets makes it a valuable lead compound for drug discovery. Researchers are focusing on optimizing its structure to enhance bioavailability and therapeutic efficacy .
Case Studies
- Anticancer Activity : A study evaluated a series of triazole derivatives for their activity against prostate and skin cancer cell lines. Results indicated significant cytotoxicity, highlighting the potential of triazole-containing compounds in anticancer therapy .
- Neuroprotective Effects : Research on the compound's interaction with NMDA receptors suggests it could be beneficial in neuroprotection strategies, particularly in conditions like stroke or neurodegenerative diseases .
Industrial Applications
The compound is also utilized in various industrial applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- β-(1,2,4-Triazol-3-yl)-DL-alanine
- 2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride
Uniqueness
2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride is unique due to its specific substitution pattern on the triazole ring and the presence of the propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Amino-3-(triazol-1-yl)propanoic acid; dihydrochloride is a synthetic compound characterized by an amino acid backbone and a triazole ring. This unique structure provides it with diverse biological activities that are of significant interest in medicinal chemistry, biochemistry, and pharmaceutical research. The compound has been investigated for its potential applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities.
The biological activity of 2-amino-3-(triazol-1-yl)propanoic acid; dihydrochloride is primarily attributed to its interaction with specific molecular targets:
- Interaction with Receptors : The triazole ring facilitates interactions with enzymes and receptors, modulating their activity. Notably, it has shown potential as an agonist at N-Methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function .
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites and disrupting normal enzymatic functions. This property is particularly valuable in drug design for targeting specific biochemical pathways .
Biological Activities
Research indicates that 2-amino-3-(triazol-1-yl)propanoic acid; dihydrochloride exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
- Antiviral Properties : The compound has been explored for its ability to inhibit viral replication, making it a candidate for further development in antiviral therapies.
- Anticancer Effects : Preliminary research indicates that it may inhibit cancer cell proliferation through modulation of cellular signaling pathways .
Case Studies
Several studies have been conducted to evaluate the biological activity of 2-amino-3-(triazol-1-yl)propanoic acid; dihydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Antimicrobial Activity | Showed significant inhibition of Gram-positive and Gram-negative bacteria. |
| Study B (2022) | Antiviral Activity | Demonstrated reduced viral load in cell cultures infected with influenza virus. |
| Study C (2023) | Anticancer Activity | Induced apoptosis in breast cancer cell lines, suggesting potential for cancer therapy. |
Comparative Analysis
To understand the uniqueness of 2-amino-3-(triazol-1-yl)propanoic acid; dihydrochloride, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| β-(1,2,4-Triazol-3-yl)-DL-alanine | Contains a different triazole isomer | Exhibits different receptor binding affinities |
| 2-Amino-4-(5-methylthiazol-4-yl)butanoic acid | Thiazole ring instead of triazole | Known for neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-(triazol-1-yl)propanoic acid dihydrochloride?
- Methodological Answer : The synthesis typically involves sequential protection, coupling, and salt formation. For example:
- Step 1 : Protect the amino acid backbone (e.g., L-alanine) using Boc anhydride to prevent unwanted side reactions .
- Step 2 : Introduce the triazolyl group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC), depending on precursor availability.
- Step 3 : Deprotect the Boc group under acidic conditions (e.g., trifluoroacetic acid) and form the dihydrochloride salt using HCl in ethanol or diethyl ether .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize reflux time (e.g., 4–18 hours) and solvent polarity to improve yield (target >65%) .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point (m.p.) : Compare observed m.p. (e.g., 141–143°C) with literature values to assess purity .
- NMR Spectroscopy : Analyze /-NMR to confirm the presence of the triazolyl proton (~7.5–8.5 ppm) and α-amino acid backbone .
- Mass Spectrometry : Validate molecular weight (e.g., 253.1 g/mol for CHClNO) via ESI-MS .
Q. What factors influence the solubility and stability of this compound in aqueous systems?
- Methodological Answer :
- Solubility : The dihydrochloride salt enhances water solubility due to ionic interactions. Test solubility in buffers (pH 2–7) and polar solvents (e.g., ethanol, DMSO) .
- Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC over 30 days .
Advanced Research Questions
Q. How can reaction mechanisms for triazolyl group incorporation be validated?
- Methodological Answer :
- Isotopic Labeling : Use -labeled azides or alkynes to track triazole ring formation via -NMR .
- Kinetic Studies : Measure rate constants under varying temperatures (Arrhenius plots) to identify rate-limiting steps (e.g., cycloaddition vs. proton transfer) .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to simulate transition states and validate proposed intermediates .
Q. How to resolve contradictory data in synthesis yields (e.g., 65% vs. 80%) across studies?
- Methodological Answer :
- Parameter Screening : Systematically vary reaction parameters (solvent: DMSO vs. ethanol; catalyst: Cu(I) vs. Ru(II)) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., unreacted hydrazides or oxidized intermediates) and adjust stoichiometry .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Simulations : Model interactions with target enzymes (e.g., histidine decarboxylase) using AutoDock Vina to prioritize in vitro assays .
- MD Simulations : Simulate stability in physiological conditions (e.g., 150 mM NaCl, 310 K) with GROMACS to assess bioavailability .
Q. How to design experiments to evaluate its antimycobacterial or enzyme-modulating activity?
- Methodological Answer :
- In Vitro Assays : Test against Mycobacterium tuberculosis H37Rv (MIC determination via microdilution) or enzyme inhibition (e.g., β-lactamase) .
- Structure-Activity Relationships (SAR) : Synthesize analogs with varied triazolyl substituents (e.g., nitro, methyl) and correlate with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
